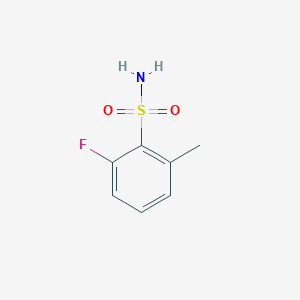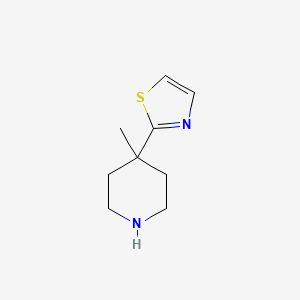
6-chloro-8-fluoro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Coronene Diimide can be synthesized through a series of chemical reactions involving the functionalization of coronene. The synthesis typically involves the introduction of imide groups to the coronene structure. This process can be achieved through the reaction of coronene with an appropriate imide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Coronene Diimide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities of the compound, ensuring consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Coronene Diimide undergoes various types of chemical reactions, including:
Oxidation: Coronene Diimide can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Coronene Diimide to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the Coronene Diimide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of Coronene Diimide, such as quinones, hydroquinones, and substituted coronenes.
Applications De Recherche Scientifique
Coronene Diimide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials with unique electronic properties.
Biology: Investigated for its potential interactions with biological molecules and its role in bioimaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of Coronene Diimide involves its interaction with molecular targets through π-π stacking and charge transfer interactions. These interactions can modulate the electronic properties of the compound, making it suitable for applications in electronic devices. The pathways involved include the formation of charge transfer complexes and the modulation of exciton dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene Diimide: Similar in structure but with different electronic properties.
Perylene Diimide: Known for its strong fluorescence and use in organic electronics.
Anthracene Diimide: Exhibits unique photophysical properties.
Uniqueness
Coronene Diimide is unique due to its larger conjugated system, which enhances its electronic properties and makes it suitable for applications in advanced materials and electronic devices.
Propriétés
IUPAC Name |
6-chloro-8-fluoro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDIIQWJWFZSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B7978517.png)






